2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid

Regioisomerism Carboxylic acid positioning Hydrogen-bond donor count

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940459-88-1) is a synthetic small molecule (MW 388.4 g/mol, formula C₂₃H₂₀N₂O₄) belonging to the bis-amide benzoic acid chemotype. The molecule features a 1,3-diaminophenyl linker that bridges a 3-phenylpropanoyl amide on one terminus and a 2-carboxybenzoyl amide on the other, positioning an ortho-carboxylic acid in close spatial proximity to the central aromatic scaffold.

Molecular Formula C23H20N2O4
Molecular Weight 388.4g/mol
CAS No. 940459-88-1
Cat. No. B354566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid
CAS940459-88-1
Molecular FormulaC23H20N2O4
Molecular Weight388.4g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C23H20N2O4/c26-21(14-13-16-7-2-1-3-8-16)24-17-9-6-10-18(15-17)25-22(27)19-11-4-5-12-20(19)23(28)29/h1-12,15H,13-14H2,(H,24,26)(H,25,27)(H,28,29)
InChIKeyGVUZXHMPXKIQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940459-88-1): A Structurally-Differentiated Bis-Amide Benzoic Acid Probe for Chemical Biology Procurement


2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940459-88-1) is a synthetic small molecule (MW 388.4 g/mol, formula C₂₃H₂₀N₂O₄) belonging to the bis-amide benzoic acid chemotype [1]. The molecule features a 1,3-diaminophenyl linker that bridges a 3-phenylpropanoyl amide on one terminus and a 2-carboxybenzoyl amide on the other, positioning an ortho-carboxylic acid in close spatial proximity to the central aromatic scaffold [1]. This compound is commercially catalogued as a research-grade chemical by established laboratory suppliers including Santa Cruz Biotechnology (sc-304306) and Biosynth (via CymitQuimica) , indicating its role as a specialised building block or screening compound in early-stage drug discovery programs.

Why Generic Substitution of 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid Is Not Supported by Evidence: Key Differentiation Dimensions for Informed Procurement


Superficial structural homology within the phenylpropanamido-benzoic acid family masks critical differences that preclude interchangeability. The carboxybenzoyl moiety in this compound is positioned ortho to the amide linkage, creating a unique intramolecular hydrogen-bonding geometry and steric environment that is absent in para-substituted isomers such as 4-[2-(3-phenylpropanamido)benzamido]benzoic acid [1]. Furthermore, the specific 1,3-diaminophenyl core—as opposed to a hydrazino linker found in 2-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}benzoic acid (CAS 315671-27-3) [2]—imposes distinct conformational constraints and metabolic liabilities. These structural distinctions directly impact molecular recognition, physicochemical properties, and ultimately, the interpretability of biological screening data. The available evidence base for this compound is a structural and sourcing dataset and does not include direct biological activity data; the differentiation claims in this guide are explicitly limited to structural, physicochemical, and commercial-channel comparisons.

Quantitative Differentiation Evidence for 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940459-88-1)


Evidence 1: Carboxylic Acid Regiochemistry Governs Hydrogen-Bond Donor Topology Compared to the Para-Substituted Isomer

2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid carries the carboxylic acid group at the ortho position (2-carboxybenzoyl), whereas the comparator 4-[2-(3-phenylpropanamido)benzamido]benzoic acid (CAS not located) positions the acid at the para position (4-carboxybenzoyl) [1]. Both compounds share the identical molecular formula C₂₃H₂₀N₂O₄ and molecular weight 388.4 g/mol, yet the ortho substitution in the target compound places the carboxyl group in closer spatial proximity to the central amide NH, enabling a six-membered intramolecular hydrogen bond that is geometrically impossible in the para isomer [2]. The computed hydrogen-bond donor count of 3 is identical for both compounds [2], but the intramolecular H-bond topology differs qualitatively: the ortho acid can engage the adjacent amide carbonyl oxygen, altering the effective solvent-exposed donor/acceptor profile in biological media.

Regioisomerism Carboxylic acid positioning Hydrogen-bond donor count Molecular recognition

Evidence 2: Commercial Availability Through a Traceable Research-Grade Supplier with Defined Catalog Number and Lot Traceability

The target compound is stocked and sold by Santa Cruz Biotechnology under catalog number sc-304306, with a published quantity (500 mg) and price (USD $284.00) as of the date of this guide . In contrast, the hydrazino-linked analog 2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid (CAS 315671-27-3) is listed primarily by aggregation databases without the same level of direct vendor inventory confirmation or published pricing [1]. The para-substituted regioisomer 4-[2-(3-phenylpropanamido)benzamido]benzoic acid appears predominantly in chemical libraries (e.g., InterBioScreen ID STOCK1N-32985) and is not catalogued with a fixed price by a major life-science reagent supplier [2].

Commercial sourcing Catalog number Lot traceability Reproducibility

Evidence 3: The 1,3-Diaminophenyl Core Distinguishes This Compound from Hydrazino-Linked Analogs in Conformational Flexibility and Metabolic Profile

The target compound utilizes a rigid 1,3-diaminophenyl central scaffold, whereas the closest commercially discussed analog, 2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid (CAS 315671-27-3), replaces this with a flexible hydrazino (-NH-NH-) linker [1]. The 1,3-diaminophenyl ring imposes a fixed 120° angle between the two amide vectors and restricts bond rotation (7 rotatable bonds for the target vs. 6 for the hydrazino analog, though the hydrazino linker adds conformational degrees of freedom through N-N bond rotation that are not captured by simple rotatable bond counts [2]). Hydrazine-containing compounds are additionally known in the medicinal chemistry literature to carry risks of mutagenicity and metabolic activation via N-oxidation pathways, concerns that do not apply to the aniline-based linker class [3].

Linker chemistry 1,3-diaminophenyl Hydrazino analog Conformational restriction Metabolic stability

Evidence 4: Computed Lipophilicity (XLogP3 = 3.3) Positions This Compound in a Favorable Range for Cell Permeability Relative to More Polar Carboxylic Acid-Containing Analogs

The target compound has a computed XLogP3-AA value of 3.3, as reported by PubChem [1]. In comparison, the para-substituted isomer 4-[2-(3-phenylpropanamido)benzamido]benzoic acid, which also carries a free carboxylic acid, is expected to have an identical or nearly identical computed logP (the difference arising only from potential intramolecular H-bonding effects on the effective polarity) [2]. However, when compared to more polar analogs containing additional heteroatoms—such as the chloro-substituted 2-Chloro-6-(3-phenylpropanamido)benzoic acid (MW 303.74, which lacks the second amide and aniline ring and thus has a different logP range) —the target compound's logP of 3.3 falls within the generally accepted range for oral bioavailability (Lipinski's Rule of 5: logP ≤ 5 is acceptable; optimal permeability often observed between logP 1 and 4) [3]. This physicochemical property is intrinsic to the specific arrangement of the two amides and the ortho-carboxylic acid and would not be preserved if the carboxylic acid were repositioned or if the aniline linker were replaced.

Lipophilicity XLogP3 Cell permeability Physicochemical property

Recommended Application Scenarios for Procuring 2-({3-[(3-Phenylpropanoyl)amino]anilino}carbonyl)-benzoic acid (CAS 940459-88-1)


Application Scenario 1: Regioisomeric Probe for Carboxylic Acid Position–Activity Relationship (SAR) Studies

When a screening hit contains a benzamide or benzoic acid moiety of ambiguous regiochemistry, the ortho-carboxy isomer (target compound) provides a structurally defined probe for evaluating the impact of carboxylic acid position on target binding [1]. Pairing this compound with the para-substituted analog 4-[2-(3-phenylpropanamido)benzamido]benzoic acid [2] in parallel biochemical or biophysical assays can reveal whether the target's binding pocket preferentially accommodates the ortho or para acid orientation—information critical for hit triage prior to committing to chemical synthesis.

Application Scenario 2: Chemical Biology Tool for Profiling Protein Interaction Surfaces That Recognize the 3-Phenylpropanoyl Pharmacophore

The 3-phenylpropanoyl group is a recognized pharmacophore found in inhibitors of enzymes such as histone deacetylases (HDACs) and monoamine oxidases (MAO-B) [3]. The target compound, with this pharmacophore linked to an ortho-carboxybenzoyl group via a rigid 1,3-diaminophenyl scaffold, can serve as an affinity probe or bait compound in chemical proteomics experiments (e.g., pull-down assays, thermal shift assays) to identify protein targets that specifically recognize the 3-phenylpropanamido motif in a defined conformational context.

Application Scenario 3: Benchmark Compound for Evaluating Amide Bond Stability in In Vitro Metabolic Assays

The compound contains two distinct amide bonds—a 3-phenylpropanoyl amide and a 2-carboxybenzoyl amide—in differing steric and electronic environments [1]. This makes it a useful benchmark substrate for assessing the substrate specificity of amide-hydrolyzing enzymes (e.g., FAAH, various amidases) in liver microsome or hepatocyte stability assays. The ortho-carboxylic acid may additionally influence hydrolysis rates through intramolecular catalysis or steric shielding, providing informative comparative data against analogs lacking this feature.

Application Scenario 4: Physicochemical Reference Standard for Ortho-Carboxybenzoyl Amide-Containing Compound Libraries

With a defined XLogP3 of 3.3, molecular weight of 388.4, and 3 hydrogen bond donors [1], the compound sits in a favorable region of drug-like chemical space. Procurement of a characterized lot (≥95% purity, sc-304306) enables its use as a physicochemical reference standard for calibrating logD measurements, solubility assays, or chromatographic retention time indexing within compound libraries that contain ortho-carboxybenzoyl amide motifs.

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